Z-Lys(Boc)-OH.DCHA
Overview
Description
Z-Lys(Boc)-OH.DCHA, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative used in peptide synthesis. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. These protective groups are essential in preventing unwanted side reactions during peptide synthesis, making this compound a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Boc)-OH.DCHA involves several steps:
Formation of the Copper Complex: The initial step involves the formation of a copper complex with L-lysine. This complex is prepared by reacting L-lysine with copper(II) ions under controlled conditions.
tert-Butoxycarbonylation: The copper complex is then subjected to tert-butoxycarbonylation using di-tert-butyl dicarbonate (Boc2O) to protect the amino group.
Benzyloxycarbonylation: The tert-butoxycarbonylated lysine is then reacted with benzyl chloroformate (Cbz-Cl) to introduce the benzyloxycarbonyl protective group.
Formation of the Dicyclohexylamine Salt: Finally, the protected lysine derivative is converted into its dicyclohexylamine salt form by reacting it with dicyclohexylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Z-Lys(Boc)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The protective groups (Z and Boc) can be removed under specific conditions to yield free lysine. The Z group is typically removed using hydrogenation or acidic conditions, while the Boc group is removed using acidic conditions such as trifluoroacetic acid (TFA).
Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Hydrogenation: Used for the removal of the Z group.
Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.
Benzyl Chloroformate (Cbz-Cl):
Di-tert-butyl Dicarbonate (Boc2O):
Major Products Formed
Free Lysine: Obtained after the removal of both protective groups.
Partially Protected Lysine Derivatives: Obtained after the removal of one of the protective groups.
Scientific Research Applications
Z-Lys(Boc)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, allowing for the selective protection and deprotection of amino groups.
Drug Development: The compound is used in the synthesis of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other biomolecules for various applications, including diagnostics and therapeutics.
Protein Engineering: The compound is used in the modification of proteins to study their structure and function.
Mechanism of Action
The mechanism of action of Z-Lys(Boc)-OH.DCHA is primarily related to its role as a protected amino acid in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protective groups under specific conditions yields the desired peptide product.
Comparison with Similar Compounds
Z-Lys(Boc)-OH.DCHA can be compared with other similar compounds used in peptide synthesis:
Fmoc-Lys(Boc)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group for protection. Fmoc is removed under basic conditions, providing an alternative deprotection strategy.
Boc-Lys(Z)-OH: This compound has the same protective groups but does not form a dicyclohexylamine salt. It is used in similar applications but may have different solubility and handling properties.
H-Lys(Boc)-OH: This compound only has the Boc protective group and is used when only one protective group is needed.
The uniqueness of this compound lies in its dual protective groups and its salt form, which can offer advantages in terms of solubility and stability during peptide synthesis.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDLJMATIHSOTR-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176640 | |
Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-76-2 | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cbz-Lys(boc)-OH dcha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2-((Benzyloxy)carbonyl)-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(benzyloxy)carbonyl]-N6-(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Cbz-Lys(Boc)-OH DCHA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N2DEP2Q57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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